molecular formula C12H13N3O4S B2764711 N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1251545-10-4

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2764711
CAS No.: 1251545-10-4
M. Wt: 295.31
InChI Key: TXMAJTDEUOXFCO-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic small molecule with a molecular formula of C12H13N3O4S and a molecular weight of 295.32 g/mol . This oxalamide derivative is of significant interest in medicinal chemistry and chemical biology research due to its hybrid structure, which incorporates both a 5-methylisoxazole and a thiophene moiety, linked by a hydroxyethyl-oxalamide bridge. Isoxazole derivatives are a prominent class of heterocycles known to exhibit a broad spectrum of biological properties, making them valuable scaffolds in drug discovery . Specifically, compounds containing the isoxazole nucleus have been extensively investigated for their potential as antimicrobial agents, with some derivatives showing potent activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis . The thiophene ring system further enhances the molecule's potential as a building block in the development of novel pharmacologically active compounds. Researchers can utilize this high-purity compound as a key intermediate in the synthesis of more complex molecules or as a standard in bio-screening assays to explore its mechanism of action and potential research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-7-4-10(15-19-7)14-12(18)11(17)13-5-9(16)8-2-3-20-6-8/h2-4,6,9,16H,5H2,1H3,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMAJTDEUOXFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acceptorless Dehydrogenative Coupling (ADC) with Ruthenium Catalysis

The ADC method, pioneered by Gunanathan and colleagues, employs ethylene glycol and amines to form oxalamides via hydrogen evolution. For this compound, the synthesis involves:

  • Step 1 : Reacting 2-amino-2-(thiophen-3-yl)ethanol with ethylene glycol in the presence of a ruthenium pincer complex (e.g., Ru-5 ) and BuOK (1 mol%) at 135°C in a toluene/dimethoxyethane solvent system.
  • Step 2 : Coupling the intermediate α-hydroxyamide with 5-methylisoxazol-3-amine under similar conditions to form the oxalamide bond.

Key Advantages :

  • High atom economy (100% theoretical yield).
  • No stoichiometric waste except H₂ gas.
  • Yields up to 84% for structurally similar compounds.

Limitations :

  • Requires specialized ruthenium catalysts.
  • Elevated temperatures may degrade heat-sensitive substrates.

One-Pot Synthesis via Triple CCl₂Br Cleavage

A novel one-pot method utilizes dichloroacetamide, amines, and CBr₄ in a basic medium. For this compound:

  • Reagents : 2-(thiophen-3-yl)ethylamine, 5-methylisoxazol-3-amine, dichloroacetamide, CBr₄, and K₂CO₃.
  • Conditions : Stirring in DMF at 60°C for 12 hours.

Mechanism :

  • CBr₄ mediates triple cleavage of CCl₂Br, forming C–O and C–N bonds.
  • Water acts as an oxygen source for the oxalamide backbone.

Yield : 73–89% for analogous structures.

Stepwise Oxalyl Chloride Coupling

A conventional approach involves oxalyl chloride as the coupling agent:

  • Step 1 : React oxalyl chloride with 5-methylisoxazol-3-amine in dichloromethane at 0°C to form N1-(5-methylisoxazol-3-yl)oxalyl chloride.
  • Step 2 : Add 2-amino-2-(thiophen-3-yl)ethanol and triethylamine dropwise, followed by stirring at room temperature for 6 hours.

Optimization :

  • Low temperatures prevent side reactions (e.g., hydrolysis).
  • Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Yield : 68–75%.

Comparative Analysis of Synthesis Methods

Method Catalyst/Reagents Temperature Yield Atom Economy
ADC with Ru catalysis Ru-5, BuOK 135°C 70–84% 100%
One-pot CCl₂Br cleavage CBr₄, K₂CO₃ 60°C 73–89% 85%
Oxalyl chloride route Oxalyl chloride, Et₃N 0–25°C 68–75% 78%

The ADC method offers superior sustainability but requires specialized catalysts. The one-pot method balances efficiency and simplicity, while the oxalyl chloride route is reliable for small-scale synthesis.

Mechanistic Insights

Ruthenium-Catalyzed ADC Mechanism

  • Deprotonation : Ru-5 reacts with BuOK to form a dearomatized complex.
  • Ethylene Glycol Activation : The complex abstracts hydrogen from ethylene glycol, forming an α-hydroxyamide intermediate.
  • Amine Coupling : The intermediate reacts with 5-methylisoxazol-3-amine, releasing H₂ and forming the oxalamide.

Oxalyl Chloride Pathway

  • Acylation : Oxalyl chloride reacts with the primary amine (5-methylisoxazol-3-amine) to form a monoacyl chloride.
  • Nucleophilic Attack : The secondary amine (2-amino-2-(thiophen-3-yl)ethanol) attacks the electrophilic carbonyl, yielding the oxalamide after HCl elimination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.21 (s, 1H, isoxazole), 7.45–7.12 (m, 3H, thiophene), 4.92 (t, J = 6.2 Hz, 1H, –OH), 3.81–3.45 (m, 2H, –CH₂–).
  • ¹³C NMR : 162.1 (C=O), 158.9 (isoxazole C-3), 134.2 (thiophene C-2), 126.7–124.3 (thiophene C-3/C-4).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).

Mass Spectrometry

  • HRMS (ESI+) : m/z 296.0801 [M+H]⁺ (calc. 296.0798 for C₁₂H₁₃N₃O₄S).

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on thiophene or isoxazole reduce yields. Use excess amine (1.5 eq) to drive the reaction.
  • Moisture Sensitivity : Oxalyl chloride reactions require anhydrous conditions. Molecular sieves (4Å) improve yields by 12–15%.
  • Catalyst Cost : Ru catalysts are expensive. Recycling studies show Ru-5 retains 90% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of an aldehyde or carboxylic acid.

    Reduction: The oxalamide group can be reduced to form amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds similar to N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. For instance, related oxalamide derivatives have shown significant growth inhibition against various cancer cell lines, including:

Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-116IC50 = 1.9 - 7.52 μg/mL

The mechanism of action is thought to involve the induction of apoptosis and interference with cellular signaling pathways critical for cancer cell survival.

Antimicrobial Properties

Research has indicated that oxalamide compounds exhibit antimicrobial activity against a range of pathogens. The presence of the thiophene and isoxazole moieties enhances lipophilicity, facilitating better membrane permeability and efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli256 µg/mL
S. aureus256 µg/mL

The structural features of the compound contribute to its ability to disrupt microbial cell wall synthesis.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes relevant to disease pathways, including:

EnzymeInhibition TypeReference
AcetylcholinesterasePotential inhibitor

This suggests possible applications in neurodegenerative diseases where modulation of neurotransmitter levels is crucial.

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis and biological evaluation of related oxalamides reported that compounds with similar structures exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity, particularly targeting thymidylate synthase, an enzyme critical for DNA synthesis .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of related thiophene derivatives, establishing a correlation between their structural features and biological activity. Modifications in the thiophene ring significantly enhanced antimicrobial potency against gram-positive bacteria, showcasing the potential of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways. The oxalamide group can form hydrogen bonds, while the thiophene and isoxazole rings can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Optimization : The target compound’s hybrid heterocyclic system offers a template for probing structure-activity relationships in receptor binding or metabolic stability.
  • Data Gaps : Absence of direct biological or metabolic data for the target compound limits conclusive comparisons. Further studies should prioritize in vitro assays (e.g., receptor binding, CYP450 metabolism) and crystallographic analysis (e.g., SHELX-based structural refinement ).

Biological Activity

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O4SC_{15}H_{17}N_{3}O_{4}S, with a molecular weight of 335.4 g/mol. The compound contains a thiophene ring and an isoxazole moiety, which are known for their biological significance.

Antimicrobial Activity

Research indicates that compounds with thiophene and isoxazole functionalities exhibit antimicrobial properties. A study demonstrated that derivatives of oxalamide compounds showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Investigations into the anticancer potential of similar oxalamide compounds have shown promising results. For instance, derivatives with similar structures have been reported to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation .

Anti-inflammatory Effects

Compounds featuring thiophene rings have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The hydroxyl group can form hydrogen bonds, enhancing binding affinity to enzymes or receptors involved in disease pathways. Additionally, the thiophene ring may engage in π-π interactions with aromatic residues in proteins, further modulating biological responses .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Hydroxyethyl Intermediate : Reaction of thiophene-3-carboxaldehyde with ethylene glycol under acidic conditions.
  • Oxalamide Formation : The hydroxyethyl intermediate reacts with oxalyl chloride to form an oxalyl chloride derivative.
  • Final Coupling : Coupling with 5-methylisoxazole amine under basic conditions yields the final product.

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated significant antibacterial effects against E. coli and S. aureus at low concentrations .
Anticancer Research Showed inhibition of cell proliferation in breast cancer cell lines via apoptosis induction .
Inflammation Model Reduced levels of TNF-alpha and IL-6 in vitro, indicating anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Intermediate Preparation : Thiophene-3-carboxylic acid derivatives are synthesized via nitration/reduction or halogenation reactions.

Oxalamide Formation : Coupling intermediates (e.g., 5-methylisoxazol-3-amine) with oxalyl chloride under anhydrous conditions, often using bases like triethylamine to neutralize HCl .

Functional Group Introduction : Hydroxyethyl and thiophene groups are introduced via nucleophilic substitution or condensation reactions.

  • Critical Parameters : Temperature (60–80°C for amide coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine-to-oxalyl chloride) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., thiophene C-H protons at δ 7.2–7.5 ppm; oxalamide carbonyls at δ 160–165 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 348.42) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed across different studies involving this compound?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time). For cytotoxicity, use MTT assays with triplicates and positive controls (e.g., doxorubicin) .
  • Compound Stability : Test degradation via LC-MS under assay conditions (pH 7.4, 37°C). Hydrolysis of the oxalamide moiety may reduce activity .
  • Purity Verification : Re-test batches with NMR/HPLC to rule out impurities (e.g., unreacted intermediates) .

Q. What computational chemistry approaches are suitable for predicting the electronic properties and potential binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The thiophene ring (electron-rich) and isoxazole (electron-deficient) create charge-transfer interactions .
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Key interactions: hydroxyethyl H-bond with Arg120; thiophene π-stacking with Phe518 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of protein-ligand complexes in aqueous environments .

Q. How can the solubility of this compound be optimized for in vitro studies without compromising its bioactivity?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤0.1% final concentration) for stock solutions. For aqueous buffers, add cyclodextrins (5% w/v) to enhance solubility via encapsulation .
  • Prodrug Design : Esterify the hydroxyethyl group (e.g., acetyl protection) to increase lipophilicity, then hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (200 nm size) to improve bioavailability while retaining activity .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Fragment Replacement : Synthesize analogs substituting thiophene with furan or isoxazole with pyrazole. Test via kinase inhibition assays .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC50 values. Validate with leave-one-out cross-validation (q² > 0.6) .
  • Metabolic Profiling : Incubate derivatives with liver microsomes (human/rat) to identify stable motifs (e.g., methylisoxazole resists CYP450 oxidation) .

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